Spectroscopic data for Ethyl 2-((4-cyanophenyl)amino)acetate
Spectroscopic data for Ethyl 2-((4-cyanophenyl)amino)acetate
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-((4-cyanophenyl)amino)acetate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-((4-cyanophenyl)amino)acetate, a key organic intermediate. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, providing a self-validating framework for structural confirmation and purity assessment. Methodologies for data acquisition are detailed, and all interpretations are grounded in authoritative spectroscopic principles.
Introduction and Molecular Structure
Ethyl 2-((4-cyanophenyl)amino)acetate belongs to the class of N-aryl glycine esters, which are versatile building blocks in organic synthesis and medicinal chemistry.[1][2][3] The presence of multiple functional groups—a secondary aromatic amine, a nitrile, and an ethyl ester—makes spectroscopic analysis a powerful tool for unambiguous structural elucidation. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the characterization of subsequent derivatives.
The molecular structure contains several distinct electronic environments, each giving rise to characteristic spectroscopic signals:
-
A para-substituted aromatic ring , which dictates specific patterns in NMR and IR spectra.
-
A nitrile group (C≡N) , a strong chromophore in IR spectroscopy.
-
A secondary amine (N-H) linkage, identifiable in both NMR and IR.
-
An ethyl ester group (-COOCH₂CH₃) , which presents a classic and easily identifiable signature in NMR.
Molecular Structure: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol
Experimental Protocols: A Validated Approach
To ensure data integrity, standardized protocols are essential. The data presented and interpreted herein are based on methodologies common in modern analytical laboratories.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][4] Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as the internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
FT-IR Spectroscopy
Infrared spectra are acquired using an FT-IR spectrometer. For solid samples, the KBr (potassium bromide) pellet method is standard, where the sample is ground with KBr and pressed into a thin, transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. Data is collected over the range of 4000–400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns useful for structural elucidation, while Electrospray Ionization (ESI) is a softer technique often used for accurate mass determination of the molecular ion.[4]
Caption: Spectroscopic analysis workflow.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[7]
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.45 | Doublet | 2H | ~8.8 | Ar-H (ortho to -CN) |
| ~6.65 | Doublet | 2H | ~8.8 | Ar-H (ortho to -NH) |
| ~4.50 | Broad Singlet | 1H | - | N-H |
| ~4.25 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |
| ~3.95 | Singlet | 2H | - | -NH-CH₂ -COO- |
| ~1.30 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |
Expert Interpretation:
-
Aromatic Region: The para-substituted ring gives a characteristic AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield (~7.45 ppm) compared to the protons ortho to the electron-donating amino group (~6.65 ppm).[8][9]
-
Amine Proton: The N-H proton typically appears as a broad singlet between 3-5 ppm for aromatic amines.[10] Its chemical shift can be variable and it may exchange with D₂O.
-
Methylene Protons (Glycinate): The two protons on the carbon adjacent to the nitrogen appear as a singlet around 3.95 ppm. Their proximity to both the nitrogen and the ester group causes a downfield shift.
-
Ethyl Ester Group: This presents a classic signature: a quartet at ~4.25 ppm for the methylene (-OCH₂) protons, split by the adjacent three methyl protons, and a triplet at ~1.30 ppm for the methyl (-CH₃) protons, split by the adjacent two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C =O (Ester) |
| ~150.2 | Ar-C (ipso, attached to -NH) |
| ~133.8 | Ar-C H (ortho to -CN) |
| ~120.0 | C ≡N (Nitrile) |
| ~112.5 | Ar-C H (ortho to -NH) |
| ~101.0 | Ar-C (ipso, attached to -CN) |
| ~61.5 | -O-C H₂-CH₃ |
| ~45.8 | -NH-C H₂-COO- |
| ~14.1 | -O-CH₂-C H₃ |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (~169.5 ppm).[11]
-
Aromatic Carbons: Four signals are expected for the para-substituted ring. The ipso-carbon attached to the highly electronegative nitrogen is the most downfield (~150.2 ppm). The ipso-carbon attached to the nitrile group is found much further upfield (~101.0 ppm). The two distinct aromatic CH carbons are clearly resolved.
-
Nitrile Carbon: The nitrile carbon signal appears in its characteristic region around 120.0 ppm.[12]
-
Aliphatic Carbons: The three aliphatic carbons of the ethyl 2-(amino)acetate moiety are observed at their expected shifts, with the carbon bonded to oxygen (-OCH₂) being the most downfield of the three.
FT-IR Spectroscopy
The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1740 | Strong, Sharp | C=O Stretch (Ester) |
| ~1610, ~1520 | Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1180 | Strong | C-N Stretch (Aromatic Amine) |
Expert Interpretation:
-
N-H Stretch: A secondary amine N-H stretch appears as a single, relatively sharp peak around 3380 cm⁻¹.[10]
-
C≡N Stretch: This is one of the most diagnostic peaks in the spectrum. The nitrile group conjugated with the aromatic ring gives a strong, sharp absorption at ~2225 cm⁻¹.[12] Its intensity and characteristic position make it easy to identify.
-
C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band at a high frequency (~1740 cm⁻¹), consistent with an aliphatic ester.[13][14]
-
Fingerprint Region: The complex pattern below 1600 cm⁻¹ contains stretches for the aromatic ring, C-N, and C-O bonds, confirming the overall structure. The strong C-O ester stretch around 1250 cm⁻¹ is particularly prominent.[14]
Caption: Correlation of functional groups to spectral data.
Mass Spectrometry
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps piece the structure together.
Table 4: Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Possible Fragment Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 159 | Medium | [M - OCH₂CH₃]⁺ |
| 131 | High | [M - COOCH₂CH₃]⁺ |
| 117 | Base Peak | [C₇H₅N₂]⁺ (cyanophenylamino fragment) |
| 102 | Medium | [C₇H₄N]⁺ (cyanophenyl fragment) |
Expert Interpretation:
-
Molecular Ion: The presence of a peak at m/z 204 confirms the molecular weight of the compound (C₁₁H₁₂N₂O₂). The molecule adheres to the nitrogen rule, having an even molecular weight and an even number of nitrogen atoms.[15]
-
Fragmentation Pattern: The fragmentation is dominated by cleavages around the ester and amine functionalities.
-
The loss of an ethoxy radical (•OC₂H₅, 45 Da) gives the fragment at m/z 159.
-
The loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da) results in the ion at m/z 131.[16]
-
The base peak at m/z 117 is highly significant. It results from cleavage alpha to the amine nitrogen, losing the •CH₂COOCH₂CH₃ radical. This forms a very stable cyanophenylamino cation, confirming the connectivity between the aromatic ring and the nitrogen atom.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the congruent narrative told by all techniques.
-
Mass Spectrometry establishes the molecular formula as C₁₁H₁₂N₂O₂ (m/z 204).
-
FT-IR confirms the presence of all key functional groups: N-H (~3380 cm⁻¹), C≡N (~2225 cm⁻¹), and ester C=O (~1740 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing 9 unique carbons: 1 carbonyl, 4 aromatic, 1 nitrile, and 3 distinct aliphatic carbons, matching the proposed structure.
-
¹H NMR pieces the structure together, showing the para-substituted aromatic ring, the secondary amine, the glycinate methylene bridge, and the characteristic ethyl group, with integrations matching the proton count of the molecular formula.
The data from each independent analysis converges to unambiguously confirm the structure as Ethyl 2-((4-cyanophenyl)amino)acetate.
Conclusion
The spectroscopic profile of Ethyl 2-((4-cyanophenyl)amino)acetate is well-defined and characteristic. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FT-IR serves as a rapid and definitive check for the essential functional groups, and Mass Spectrometry confirms the molecular weight and key structural linkages through predictable fragmentation. This guide provides the necessary data and interpretive logic for researchers to confidently identify and assess the quality of this important chemical intermediate.
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